![molecular formula C13H12BrNO B13160490 2-{[3-(Bromomethyl)phenoxy]methyl}pyridine](/img/structure/B13160490.png)
2-{[3-(Bromomethyl)phenoxy]methyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(Bromomethyl)phenoxy]methyl}pyridine is an organic compound with the molecular formula C13H12BrNO It is a brominated derivative of phenoxymethylpyridine, characterized by the presence of a bromomethyl group attached to the phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Bromomethyl)phenoxy]methyl}pyridine typically involves the bromination of 3-methylphenoxy methylpyridine. One common method is the reaction of 3-methylphenoxy methylpyridine with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the methyl group, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[3-(Bromomethyl)phenoxy]methyl}pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Formation of new derivatives with functional groups such as amines, thiols, or ethers.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of the corresponding methyl derivative.
Applications De Recherche Scientifique
2-{[3-(Bromomethyl)phenoxy]methyl}pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-{[3-(Bromomethyl)phenoxy]methyl}pyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[3-(Chloromethyl)phenoxy]methyl}pyridine: Similar structure with a chloromethyl group instead of a bromomethyl group.
2-{[3-(Fluoromethyl)phenoxy]methyl}pyridine: Contains a fluoromethyl group, offering different reactivity and properties.
2-{[3-(Methyl)phenoxy]methyl}pyridine: Lacks the halogen atom, resulting in different chemical behavior.
Uniqueness
2-{[3-(Bromomethyl)phenoxy]methyl}pyridine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical properties, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Propriétés
Formule moléculaire |
C13H12BrNO |
|---|---|
Poids moléculaire |
278.14 g/mol |
Nom IUPAC |
2-[[3-(bromomethyl)phenoxy]methyl]pyridine |
InChI |
InChI=1S/C13H12BrNO/c14-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-15-12/h1-8H,9-10H2 |
Clé InChI |
ZDVHOQVCXDUYAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)COC2=CC=CC(=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine](/img/structure/B13160409.png)
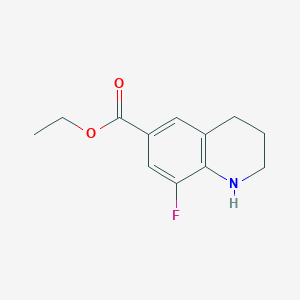
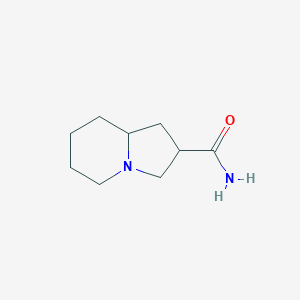
![2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13160437.png)

![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13160450.png)
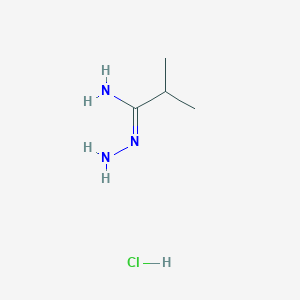

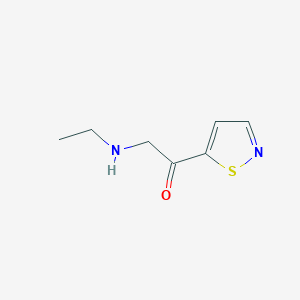
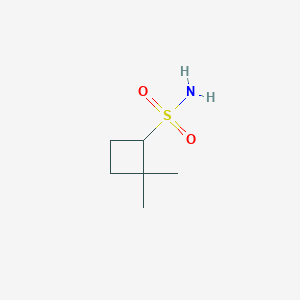



![Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13160500.png)
